(Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazoles, and triazoles. The key steps may involve:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis.
Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis.
Coupling reactions: The indole and thiazole derivatives are coupled under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Material Science: It may be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Cell Signaling: It may play a role in modulating cell signaling pathways.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Pharmaceuticals: It may be used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazoles: Other compounds in this class with similar structures.
Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.
Uniqueness
The uniqueness of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H16N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H16N4O2S/c1-3-24-15-10-5-4-9-14(15)16(19(24)26)17-20(27)25-21(28-17)22-18(23-25)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3/b17-16- |
InChI Key |
QBIKWJPTPIQONZ-MSUUIHNZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O |
Origin of Product |
United States |
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